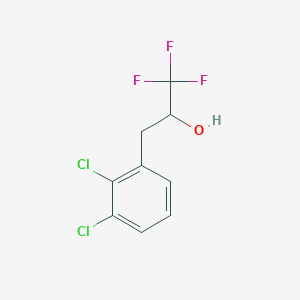
3-(2,3-Dichlorophenyl)-1,1,1-trifluoro-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol is an organic compound characterized by the presence of dichlorophenyl and trifluoropropanol groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dichlorophenyl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 2,3-dichlorophenyl compounds with trifluoropropanol derivatives. One common method includes the use of 2,3-dichlorophenyl isocyanate as a starting material, which undergoes a reaction with trifluoropropanol under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of catalysts and specific reaction conditions such as temperature and pressure control are crucial to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,3-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-(2,3-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 3-(2,3-dichlorophenyl)-1,1,1-trifluoropropan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the trifluoropropanol moiety may form hydrogen bonds with active site residues .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dichlorophenol: Shares the dichlorophenyl group but lacks the trifluoropropanol moiety.
3-Chlorophenol: Contains a single chlorine atom on the phenyl ring.
2,4-Dichlorophenol: Has chlorine atoms at different positions on the phenyl ring.
Propriétés
Formule moléculaire |
C9H7Cl2F3O |
|---|---|
Poids moléculaire |
259.05 g/mol |
Nom IUPAC |
3-(2,3-dichlorophenyl)-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C9H7Cl2F3O/c10-6-3-1-2-5(8(6)11)4-7(15)9(12,13)14/h1-3,7,15H,4H2 |
Clé InChI |
FUGUGOHWYBSRBI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Cl)CC(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


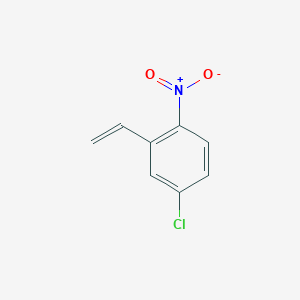
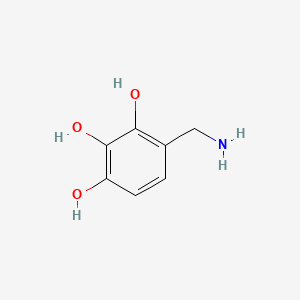
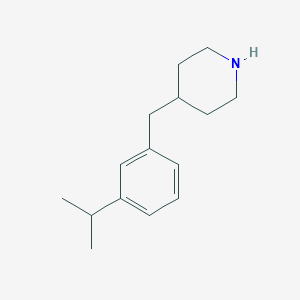
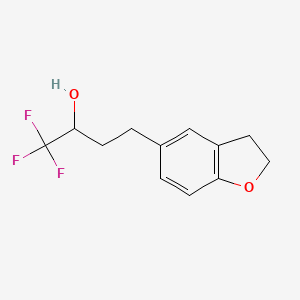
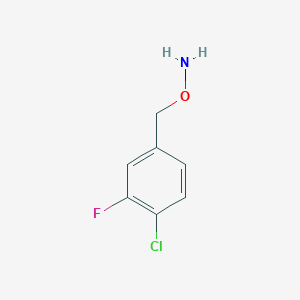
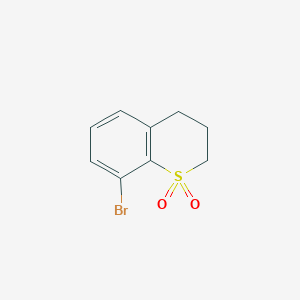
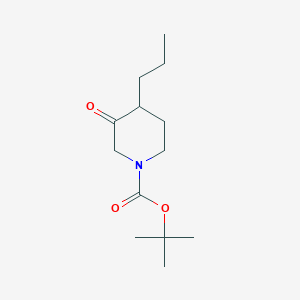
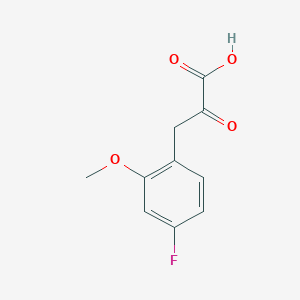
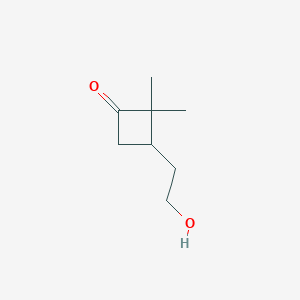

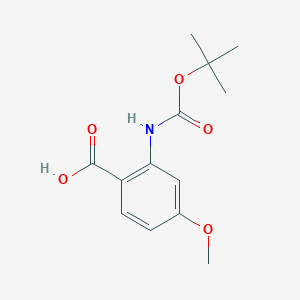
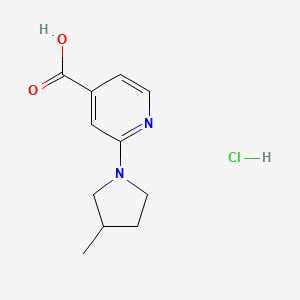
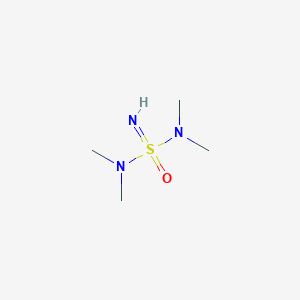
![[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanamine](/img/structure/B13610817.png)
